
(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” is a synthetic organic molecule that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Addition of the Methylthio Group: The methylthio group is often added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions might target the pyrimidine ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrimidine cores are often studied for their potential as enzyme inhibitors or receptor ligands. This compound might exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
Given its structural features, this compound could be investigated for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, suggesting possible medical applications.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)amino-pyrimidines: These compounds share the chlorophenyl and pyrimidine core but lack the methylthio and methanol groups.
Methylthio-pyrimidines: These compounds have the methylthio group attached to the pyrimidine ring but may not have the chlorophenyl or methanol groups.
Pyrimidinylmethanol derivatives: These compounds feature the pyrimidinylmethanol moiety but differ in other substituents.
Uniqueness
The uniqueness of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12ClN3OS |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
[4-(4-chloroanilino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-14-6-8(7-17)11(16-12)15-10-4-2-9(13)3-5-10/h2-6,17H,7H2,1H3,(H,14,15,16) |
Clave InChI |
AWPJKNQLTOQQPW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


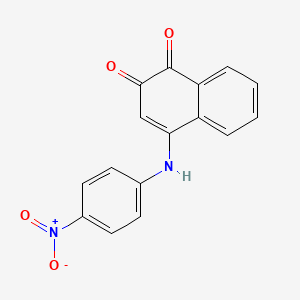


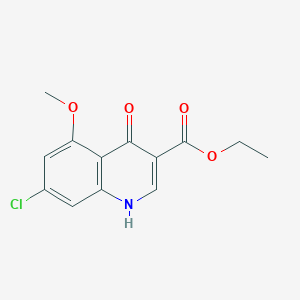
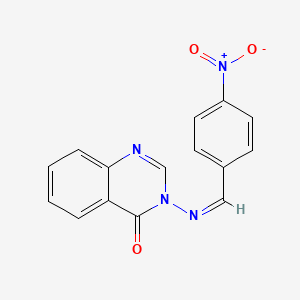

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
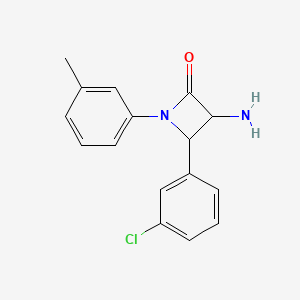
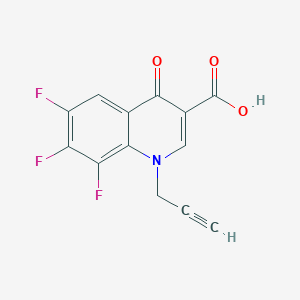
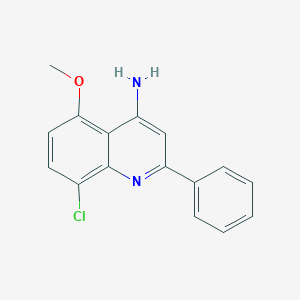
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
